Metal-Free Synthetic Efficiency: TMSOTf/TfOH-Mediated Annulation vs. Transition-Metal Catalysis
A metal-free TMSOTf/TfOH-promoted [4+2] annulation method for constructing 2,4-diaminoquinoline frameworks presents a remarkable advancement compared to reported transition-metal catalysts, enabling facile and regiospecific assembly with wide functional group compatibility and moderate to excellent yields [1].
| Evidence Dimension | Synthetic Efficiency and Catalyst Type |
|---|---|
| Target Compound Data | Metal-free, regiospecific assembly, good functional group compatibility, moderate to excellent yields |
| Comparator Or Baseline | Reported transition-metal catalysts |
| Quantified Difference | Significant advancement in regiospecificity and functional group compatibility |
| Conditions | TMSOTf/TfOH-promoted [4+2] annulation of ynamides with 2-aminoarylnitriles |
Why This Matters
This metal-free method offers a distinct procurement advantage for researchers seeking to avoid transition-metal contamination in sensitive downstream applications.
- [1] Wang, X.-N., Liu, Y., Shen, X., Wang, N., Liu, X., Chen, R., & Chang, J. (2025). TMSOTf/TfOH-Promoted [4+2] Annulation of Ynamides with 2-Aminoarylnitriles To Construct 2,4-Diaminoquinolines. The Journal of Organic Chemistry, 90, 3930-3935. DOI: 10.1021/acs.joc.4c02936 View Source
